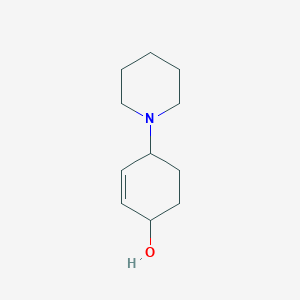

4-(Piperidin-1-yl)cyclohex-2-en-1-ol

Descripción

4-(Piperidin-1-yl)cyclohex-2-en-1-ol is a cyclohexenol derivative featuring a piperidine substituent at the 4-position. The compound combines a partially unsaturated six-membered ring (cyclohexenol) with a nitrogen-containing heterocycle (piperidine).

Propiedades

Número CAS |

62579-10-6 |

|---|---|

Fórmula molecular |

C11H19NO |

Peso molecular |

181.27 g/mol |

Nombre IUPAC |

4-piperidin-1-ylcyclohex-2-en-1-ol |

InChI |

InChI=1S/C11H19NO/c13-11-6-4-10(5-7-11)12-8-2-1-3-9-12/h4,6,10-11,13H,1-3,5,7-9H2 |

Clave InChI |

YFGLSEBKJCOKIS-UHFFFAOYSA-N |

SMILES canónico |

C1CCN(CC1)C2CCC(C=C2)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-1-yl)cyclohex-2-en-1-ol typically involves the reaction of cyclohex-2-en-1-one with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the piperidine, followed by nucleophilic addition to the cyclohexenone .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions

4-(Piperidin-1-yl)cyclohex-2-en-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The double bond in the cyclohexene ring can be reduced to form a cyclohexane derivative.

Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of 4-(Piperidin-1-yl)cyclohex-2-en-1-one.

Reduction: Formation of 4-(Piperidin-1-yl)cyclohexanol.

Substitution: Formation of various substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

4-(Piperidin-1-yl)cyclohex-2-en-1-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of various chemical intermediates and fine chemicals.

Mecanismo De Acción

The mechanism of action of 4-(Piperidin-1-yl)cyclohex-2-en-1-ol involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity and stability .

Comparación Con Compuestos Similares

Fungicidal Piperidine Derivatives (Patent: EP 2024/03/06)

A fungicidal compound, 1-(4-(4-(5-phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one , shares the piperidine moiety but incorporates a thiazole-isoxazole hybrid system. Key differences include:

- Structural Complexity : The thiazole-isoxazole group introduces aromaticity and planar rigidity, likely enhancing binding to fungal targets like cytochrome P450 enzymes.

- Bioactivity : The patent highlights broad-spectrum antifungal activity, whereas 4-(Piperidin-1-yl)cyclohex-2-en-1-ol’s simpler structure may lack such specificity.

- Solubility : The hydroxyl group in the target compound could improve water solubility compared to the more lipophilic fungicidal analog .

Anti-Tubercular Piperidine-Pyrimidine Hybrids (Patent: IN 2019/11/15)

The anti-tubercular compound 6-chloro-2-ethyl-N-[[4-[4-[4-(trifluoromethoxy)phenyl]piperidin-1-yl]phenyl]methyl]imidazo[1,2-a]pyridine-3-carboxamide features a piperidine linked to a trifluoromethoxy-phenyl group. Comparisons include:

- Electron-Withdrawing Groups: The trifluoromethoxy group increases metabolic stability and lipophilicity (logP ~5–6), whereas the cyclohexenol’s hydroxyl group reduces logP (estimated ~2–3).

- Target Engagement : The anti-TB compound inhibits F-ATP synthase, while the target compound’s smaller structure may limit such enzyme interactions without additional pharmacophores .

Pyrazino/Pyrido-Pyrimidinone Derivatives (Patent: EP 2023/39)

Derivatives such as 7-[1-(2-hydroxyethyl)piperidin-4-yl]-4H-pyrazino[1,2-a]pyrimidin-4-one demonstrate how piperidine modifications influence properties:

- Substituent Effects : N-alkylation (e.g., 2-hydroxyethyl) balances solubility and membrane permeability. The target compound’s unmodified piperidine may exhibit higher basicity (pKa ~11), affecting ionization at physiological pH.

- Biological Diversity : These derivatives target kinases or GPCRs, suggesting that 4-(Piperidin-1-yl)cyclohex-2-en-1-ol could be optimized for similar pathways with strategic substitutions .

Carboxyterfenadine Analogs (Clarke’s Analysis of Drugs and Poisons)

Carboxyterfenadine (logP 3.9) contains a piperidine-hydroxyl-diphenylmethyl system. Key contrasts:

- Lipophilicity: The target compound’s cyclohexenol may lower logP (~2–3) compared to carboxyterfenadine, favoring renal excretion over tissue accumulation.

Comparative Data Table

| Compound Name | Key Structural Features | logP | Solubility | Biological Activity | Therapeutic Use |

|---|---|---|---|---|---|

| 4-(Piperidin-1-yl)cyclohex-2-en-1-ol | Cyclohexenol + piperidine | ~2–3 | Moderate (aqueous) | Not well characterized | Research compound |

| EP 2024/03/06 Fungicide | Piperidine + thiazole-isoxazole | ~4–5 | Low (lipophilic) | Antifungal | Crop protection |

| IN 2019/11/15 Anti-TB Compound | Piperidine + trifluoromethoxy-phenyl | ~5–6 | Very low | F-ATP synthase inhibition | Tuberculosis treatment |

| EP 2023/39 Pyrimidinone Derivative | Piperidine + hydroxyethyl + pyrimidinone | ~3–4 | Moderate (polar groups) | Kinase/GPCR modulation | Oncology/immunology |

| Carboxyterfenadine | Piperidine + diphenylmethyl + hydroxyl | 3.9 | Very low | Antihistamine metabolite | Allergy treatment |

Research Findings and Implications

- Hydroxyl Group Impact : The hydroxyl in 4-(Piperidin-1-yl)cyclohex-2-en-1-ol enhances solubility but may reduce blood-brain barrier penetration compared to lipophilic analogs like the anti-TB compound .

- Piperidine Flexibility: Unsubstituted piperidine in the target compound allows for synthetic diversification (e.g., N-alkylation, acylations) to tune bioavailability, as seen in pyrimidinone derivatives .

- Therapeutic Potential: Structural parallels to carboxyterfenadine suggest possible applications in CNS or inflammatory diseases, contingent on further functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.